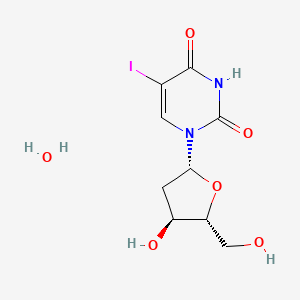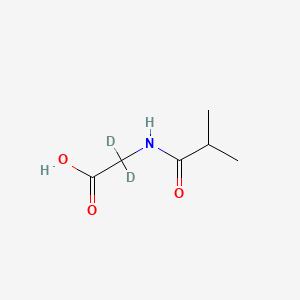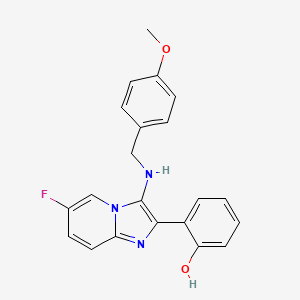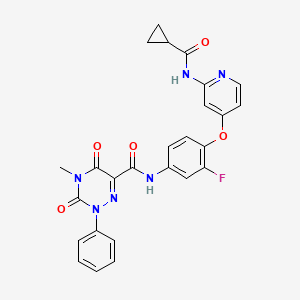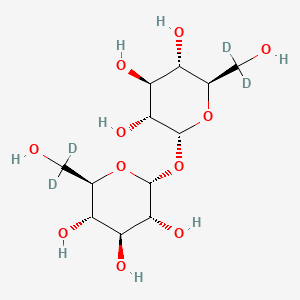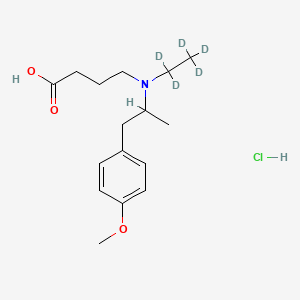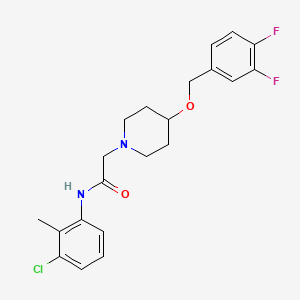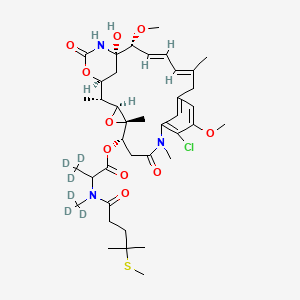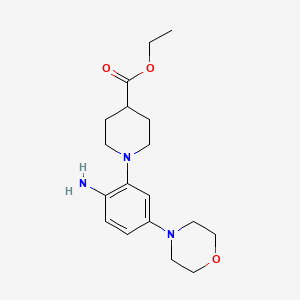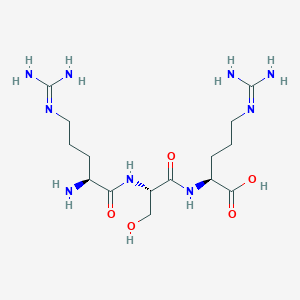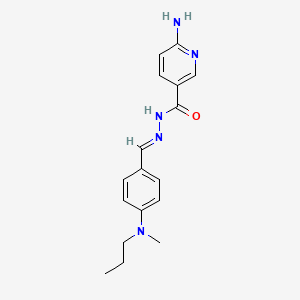
ERR|A agonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ERR|A agonist-1 is a synthetic compound designed to activate the estrogen-related receptor alpha. Estrogen-related receptor alpha is an orphan nuclear receptor that plays a crucial role in regulating energy metabolism, particularly in tissues with high energy demands such as the heart, skeletal muscle, and brown adipose tissue . The activation of estrogen-related receptor alpha by this compound has been shown to have significant implications for metabolic diseases and energy homeostasis .
Métodos De Preparación
The synthesis of ERR|A agonist-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, reduction, and cyclization . The final step involves the coupling of the intermediate with a specific reagent under controlled conditions to yield this compound . Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
ERR|A agonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a ketone or aldehyde derivative, while reduction may produce an alcohol .
Aplicaciones Científicas De Investigación
ERR|A agonist-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the activation and regulation of estrogen-related receptor alpha . In biology, this compound is employed to investigate the role of estrogen-related receptor alpha in energy metabolism and mitochondrial function . In medicine, this compound has potential therapeutic applications for metabolic diseases, such as obesity and type 2 diabetes, by enhancing energy expenditure and improving insulin sensitivity . Additionally, this compound is used in industry for the development of new drugs targeting estrogen-related receptor alpha .
Mecanismo De Acción
The mechanism of action of ERR|A agonist-1 involves binding to the ligand-binding domain of estrogen-related receptor alpha, leading to a conformational change that activates the receptor . This activation results in the recruitment of coactivators and the subsequent transcription of target genes involved in energy metabolism . The molecular targets of this compound include genes encoding enzymes involved in fatty acid oxidation, mitochondrial biogenesis, and oxidative phosphorylation . The pathways involved in the action of this compound include the activation of the peroxisome proliferator-activated receptor gamma coactivator 1-alpha and the regulation of mitochondrial function .
Comparación Con Compuestos Similares
ERR|A agonist-1 is unique compared to other similar compounds due to its high specificity and potency in activating estrogen-related receptor alpha . Similar compounds include GSK 4716 and DY 131, which are synthetic agonists for estrogen-related receptor beta and estrogen-related receptor gamma, respectively . While these compounds also activate estrogen-related receptors, this compound is specifically designed to target estrogen-related receptor alpha, making it a valuable tool for studying the specific functions and therapeutic potential of this receptor .
Propiedades
Fórmula molecular |
C17H21N5O |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
6-amino-N-[(E)-[4-[methyl(propyl)amino]phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H21N5O/c1-3-10-22(2)15-7-4-13(5-8-15)11-20-21-17(23)14-6-9-16(18)19-12-14/h4-9,11-12H,3,10H2,1-2H3,(H2,18,19)(H,21,23)/b20-11+ |
Clave InChI |
JOIIJCUYHOWRQH-RGVLZGJSSA-N |
SMILES isomérico |
CCCN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=C(C=C2)N |
SMILES canónico |
CCCN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


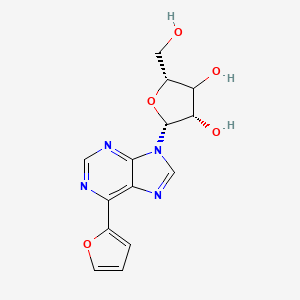
![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)

